molecular formula C16H14O5 B192096 Phyllodulcin CAS No. 21499-23-0

Phyllodulcin

Cat. No.: B192096
CAS No.: 21499-23-0
M. Wt: 286.28 g/mol
InChI Key: PBILBHLAPJTJOT-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phyllodulcin is a natural sweetener derived from the leaves of the Hydrangea macrophylla and Hydrangea serrata plants. It is classified as a dihydroisocoumarin and is noted for its remarkable sweetness, being approximately 400 to 800 times sweeter than sucrose. This intense sweetness makes it a potential alternative to traditional sugar, particularly for individuals seeking to reduce caloric intake or manage conditions like obesity and diabetes. Recent studies have suggested that this compound may play a role in regulating metabolic processes, particularly in the context of obesity. Research indicates that it can influence the expression of genes related to fat browning and leptin levels, which are crucial for energy balance and fat metabolism. Additionally, this compound has shown promise in improving blood lipid profiles and glucose levels in animal models, suggesting its potential as a functional food ingredient. Its ability to modulate hypothalamic signaling pathways, particularly those involving brain-derived neurotrophic factor (BDNF), further highlights its relevance in metabolic health.

Preparation Methods

Sources of Phyllodulcin

The primary source of this compound is Hydrangea macrophylla var. thunbergii, a plant species native to East Asia. While this variety of hydrangea is the most well-known source, this compound can also be found in Hydrangea serrata. The compound is primarily concentrated in the leaves of these plants, making them the focus of extraction efforts[].

Traditional Extraction Methods

Drying of Hydrangea Leaves

The first step in traditional this compound extraction involves drying the hydrangea leaves. Research has shown that drying leaves at 70°C significantly increases this compound accumulation compared to lower temperatures[].

Hand Rolling Techniques

Traditional hand rolling of hydrangea leaves has been found to enhance this compound content. This process likely helps to break down cell walls and release more of the compound[].

Water-based Extraction

Simple water-based extraction has been used historically, often in the form of tea preparation. However, this method is less efficient compared to other solvents.

Ethanol-based Extraction

Ethanol has proven to be a superior solvent for this compound extraction compared to water. Traditional methods often involve soaking dried hydrangea leaves in ethanol to extract the sweet compound[].

Modern Extraction Techniques

Solvent Extraction

Methanol Extraction

Methanol has been identified as one of the most effective solvents for this compound extraction, often yielding higher amounts compared to other methods[].

Ethanol Extraction

Ethanol remains a popular choice for modern extraction processes due to its efficiency and relative safety.

Accelerated Solvent Extraction (ASE)

ASE has been shown to yield high amounts of this compound, with studies reporting yields of up to 21.28 mg/g when using methanol as the solvent[].

Ultrasonic-assisted Extraction

Ultrasonication at 35°C for 1 hour has been reported to yield 19.33 mg/g of this compound when using methanol as the solvent[].

Subcritical Water Extraction

Subcritical water extraction has been explored as an environmentally friendly alternative for this compound extraction. Optimal conditions were found to be at 150°C with a static extraction time of 20 minutes[].

Purification and Isolation Methods

Ion Exchange Chromatography

Ion exchange resins, such as Amberlite 200C Na and Amberlite IRA-67, have been used to remove impurities from this compound extracts[].

High-performance Liquid Chromatography (HPLC)

HPLC is commonly used for both analytical quantification and preparative purification of this compound.

Preparative HPLC

Recycling preparative HPLC using ODS-AP columns has been employed for high-purity this compound isolation[].

Recrystallization Techniques

Recrystallization is often used as a final step to obtain highly pure this compound crystals.

Optimization of Extraction Process

Temperature Effects

Higher temperatures, particularly around 150°C, have been found to increase this compound yields in subcritical water extraction[].

pH Optimization

The pH of the extraction medium can significantly affect this compound yields, though optimal pH levels may vary depending on the specific extraction method used.

Solvent-to-Solid Ratio

Optimizing the ratio of solvent to plant material is crucial for maximizing this compound extraction efficiency.

Extraction Time

Extraction times vary depending on the method, with some techniques requiring as little as 20 minutes (ASE) to 12 hours (soaking).

Chemical Reactions Analysis

Molecular and Properties

Phyllodulcin has the chemical formula C16H14O5 and a molecular weight of 286.28 g/mol. Its structure consists of a dihydroisocoumarin core with specific substituents that contribute to its sweetness. This compound exhibits chirality, with two enantiomers that have been identified. The spatial arrangement of these molecules plays a crucial role in their interaction with taste receptors and subsequent chemical reactions[].

Oxidation Reactions

Oxidation reactions of this compound are of particular interest due to their potential impact on the compound's stability and properties. Common oxidizing agents such as hydrogen peroxide and potassium permanganate have been studied. The oxidation products often involve modifications to the hydroxyl groups or the opening of the lactone ring. These reactions typically occur under controlled conditions, with temperature and pH playing significant roles in the reaction mechanisms[].

Reduction Reactions

Reduction of this compound can lead to interesting structural changes and potentially new derivatives with altered properties. Sodium borohydride and lithium aluminum hydride are among the reducing agents that have been employed. The reduction often targets the carbonyl group in the lactone ring, resulting in compounds with modified sweetness profiles or other functional properties[].

Substitution Reactions

This compound undergoes various substitution reactions, both electrophilic and nucleophilic. The aromatic ring and the hydroxyl groups are common sites for these reactions. Electrophilic substitution can occur on the aromatic ring, while nucleophilic substitution may target the lactone moiety. These reactions are valuable for creating this compound derivatives with potentially enhanced properties or new functionalities[].

Hydrolysis and Esterification

Hydrolysis of this compound can occur under acidic or basic conditions, leading to ring-opening of the lactone. Conversely, esterification reactions can be used to modify the hydroxyl groups, potentially altering the compound's solubility or stability. These reactions are particularly relevant for developing this compound derivatives with improved characteristics for various applications[].

Spectroscopic Analysis of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound and its reaction products. 1H and 13C NMR provide valuable information about the carbon skeleton and hydrogen environments. Mass spectrometry offers insights into molecular weight and fragmentation patterns, while infrared spectroscopy helps identify functional groups and their modifications during reactions[].

Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of this compound reactions is crucial for optimizing reaction conditions and predicting outcomes. Studies have investigated rate laws, activation energies, and reaction orders for various this compound transformations. These parameters provide valuable insights into reaction mechanisms and help in designing more efficient processes for this compound modification or production[].

Environmental Factors Affecting Reactions

Temperature significantly influences the rate and selectivity of this compound reactions. Higher temperatures generally accelerate reactions but may also lead to unwanted side products. pH plays a crucial role, particularly in hydrolysis and oxidation reactions. The choice of solvent can affect solubility, reaction rates, and even the stereochemistry of products[].

Analytical Methods for Reaction Monitoring

High-performance liquid chromatography (HPLC) is widely used for monitoring this compound reactions and quantifying products. Gas chromatography (GC) is suitable for volatile derivatives, while thin-layer chromatography (TLC) offers a rapid screening method for reaction progress and product identification[].

Scientific Research Applications

Phyllodulcin as a Natural Sweetener

This compound's sweetness makes it an attractive alternative to traditional sugars in food products. Its potential applications in the food industry include:

Low-calorie sweetener: Due to its high sweetness intensity, this compound can be used in products aimed at reducing caloric intake without sacrificing flavor.

Health benefits: Unlike artificial sweeteners, this compound is derived from natural sources and may offer additional health benefits, such as anti-diabetic and anti-obesity effects .

Biological Effects of this compound

Anti-diabetic Properties

Research has shown that this compound may help regulate blood glucose levels. Studies indicate that it enhances glucose uptake and improves insulin sensitivity by regulating genes involved in glucose metabolism. In diabetic mice models, this compound supplementation significantly reduced fasting blood glucose levels and increased the expression of glucose transporter 4 (GLUT4), facilitating better glucose uptake [].

Anti-obesity Effects

This compound has been studied for its potential to combat obesity by regulating metabolic abnormalities. In high-fat diet-induced obese mice, supplementation with this compound resulted in:

Reduced fat mass: It lowered subcutaneous fat mass and improved lipid profiles by decreasing triglycerides and cholesterol levels.

Gene regulation: this compound influenced the expression of lipogenesis-related genes and increased fat browning-related gene expression, which can enhance energy expenditure[].

Other Biological Activities

This compound exhibits various other biological activities, including:

Anti-inflammatory effects: It may reduce inflammation markers in the body.

Antifungal and anti-allergic properties: Preliminary studies suggest that this compound can inhibit certain fungal growths and alleviate allergic responses 16.

This compound in Alzheimer’s Disease Research

Recent studies have highlighted this compound's potential role in treating Alzheimer’s disease (AD). Research indicates that it effectively inhibits amyloid β (Aβ) aggregation, a key factor in AD pathology. In animal models, this compound was shown to:

Reduce Aβ accumulation: It decomposed pre-aggregated Aβ clumps, potentially mitigating neurotoxicity associated with AD.

Enhance cognitive function: this compound administration improved memory-related processes by reducing Aβ deposition in the hippocampus[].

This compound in Metabolic Regulation

This compound plays a significant role in metabolic regulation through its influence on various biochemical pathways. It has been shown to:

Regulate adipogenesis: By modulating signaling pathways such as this compound-TrkB, this compound helps control fat cell development and function.

Impact lipogenesis: It affects the expression of genes involved in fat storage and energy metabolism[].

Analytical Techniques for Studying this compound

To explore the scientific applications of this compound effectively, several analytical techniques are employed:

High-performance liquid chromatography (HPLC): This method is used for quantifying this compound levels in various samples.

Mass spectrometry (MS): Provides detailed molecular information about this compound and its derivatives.

Nuclear magnetic resonance (NMR) spectroscopy: Used for structural elucidation and confirmation of purity.

Mechanism of Action

Target Molecules and Pathways

Interaction with Amyloid β (Aβ) Protein

One of the most notable mechanisms of action for phyllodulcin involves its interaction with amyloid β (Aβ) protein, which plays a critical role in the pathogenesis of Alzheimer's disease. Research indicates that this compound can inhibit Aβ aggregation, potentially reducing the formation of neurotoxic plaques associated with Alzheimer’s disease. This inhibition may occur through direct binding to Aβ, preventing its aggregation and subsequent neurotoxicity[].

Influence on Metabolic Pathways

This compound also influences metabolic pathways, particularly in the regulation of glucose and lipid metabolism. Studies have shown that it enhances glucose uptake in cells, leading to improved insulin sensitivity. Additionally, this compound affects lipid metabolism by modulating pathways involved in fat storage and energy expenditure, making it a compound of interest for obesity research[].

Mode of Action

Binding Interactions with Receptors

This compound's mechanism of action includes binding interactions with specific receptors involved in metabolic regulation. These interactions can lead to downstream signaling events that enhance glucose uptake and improve insulin sensitivity.

Enzyme Inhibition and Activation

This compound may also act as an inhibitor or activator of key enzymes involved in metabolic processes. For example, it has been shown to influence enzymes related to glycolysis and lipogenesis, thereby modulating energy metabolism.

Changes in Gene Expression Related to Metabolic Processes

Research indicates that this compound can alter gene expression profiles associated with glucose and lipid metabolism. By regulating the expression of genes involved in these pathways, this compound may exert significant effects on overall metabolic health[].

Biological Effects of this compound

Anti-diabetic Effects

This compound exhibits promising anti-diabetic properties by enhancing glucose uptake in muscle and adipose tissues. Studies have demonstrated that it improves insulin sensitivity by increasing the expression of glucose transporter proteins, particularly GLUT4, which facilitates glucose entry into cells.

Anti-obesity Properties

In addition to its anti-diabetic effects, this compound shows potential as an anti-obesity agent. Research indicates that it can reduce fat accumulation by regulating adipogenesis—the process by which fat cells are formed—and influencing lipid metabolism pathways. This regulation helps mitigate weight gain and improve metabolic health[].

Cellular Mechanisms

Impact on Cellular Signaling Pathways

This compound affects various cellular signaling pathways that are critical for maintaining metabolic homeostasis. For instance, it has been shown to activate pathways related to energy expenditure and fat oxidation, contributing to its anti-obesity effects.

Effects on Inflammation and Oxidative Stress

This compound also exhibits anti-inflammatory properties, which may help reduce chronic inflammation associated with obesity and metabolic syndrome. Additionally, it has antioxidant effects that combat oxidative stress, further supporting cellular health.

Neuroprotective Effects in Neuronal Cells

Research suggests that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells. These effects could be particularly relevant for neurodegenerative diseases like Alzheimer’s[].

Pharmacokinetics and Bioavailability

Absorption and Distribution in the Body

The pharmacokinetics of this compound involve its absorption into the bloodstream after ingestion, followed by distribution to various tissues where it exerts its effects. Factors such as solubility and formulation can influence these processes[].

Metabolism and Excretion Pathways

This compound undergoes metabolism primarily in the liver, where it is converted into various metabolites before being excreted through urine or feces. Understanding these pathways is essential for evaluating its therapeutic potential.

Factors Affecting Bioavailability

The bioavailability of this compound can be affected by several factors, including dietary components, formulation methods, and individual differences in metabolism. Enhancing bioavailability is critical for maximizing its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds to Phyllodulcin

Hydrangenol

Hydrangenol is another compound derived from hydrangea plants, particularly Hydrangea macrophylla. It shares structural similarities with this compound but has distinct functional groups that may influence its biological activity. Hydrangenol is noted for its sweetness profile, which is comparable to that of this compound, although it may not be as intensely sweet[].

Macrophyllol

Macrophyllol, also extracted from Hydrangea macrophylla, exhibits a unique structure that differentiates it from this compound. Preliminary studies suggest that macrophyllol possesses various biological activities, including antioxidant properties, but its sweetness level is lower than that of this compound [].

Thunberginol G

Thunberginol G is another related compound found in hydrangeas. It shares a similar backbone structure with this compound and has been shown to have effects on metabolism and sweetness levels. Research indicates that thunberginol G may also exhibit anti-diabetic properties, making it a valuable compound for comparison[].

Neohesperidin Dihydrochalcone

Neohesperidin dihydrochalcone (NHDC) is a synthetic sweetener derived from citrus fruits and is known for its intense sweetness, often exceeding that of this compound. NHDC has been extensively studied for its applications in food products due to its sweetness and potential health benefits, including anti-inflammatory properties[].

Comparative Analysis of Biological Activities

Anti-diabetic Effects Comparison

Both this compound and hydrangenol have demonstrated anti-diabetic effects through mechanisms such as enhancing glucose uptake and improving insulin sensitivity. Studies indicate that this compound may act by increasing the expression of glucose transporter proteins like GLUT4, while hydrangenol's mechanism remains less understood but shows promise in similar pathways[].

Anti-obesity Properties Comparison

This compound exhibits significant anti-obesity properties by regulating lipid metabolism and reducing fat accumulation. Comparatively, macrophyllol has shown potential in fat metabolism regulation but lacks extensive research on its specific effects on obesity[].

Neuroprotective Effects Comparison

This compound's interaction with amyloid β (Aβ) protein suggests potential neuroprotective effects relevant to Alzheimer's disease treatment. In contrast, thunberginol G has been noted for similar neuroprotective properties, indicating that compounds within this class may share beneficial effects on brain health[].

Sensory Profiles and Taste Characteristics

Sweetness Intensity Comparison

This compound's sweetness intensity significantly exceeds that of many similar compounds, including macrophyllol and hydrangenol, which are less sweet by comparison. Neohesperidin dihydrochalcone surpasses both this compound and hydrangenol in sweetness intensity, making it a more potent sweetening agent[].

Flavor Profiles and Aftertaste Differences

The flavor profiles of these compounds vary;  while this compound has a pleasant taste with minimal aftertaste, neohesperidin dihydrochalcone can impart a slightly bitter aftertaste at higher concentrations[].

Consumer Acceptance and Potential Market Implications

Consumer acceptance varies based on sweetness intensity and flavor profiles;  thus, compounds like neohesperidin dihydrochalcone may find broader applications in the food industry due to their higher sweetness levels despite potential aftertaste issues.

Common Problem

What are the main chemical reactions of phyllodulcin?

The main reactions include oxidation, reduction, substitution, hydrolysis, and esterification.

How does the structure of this compound affect its reactivity?

The dihydroisocoumarin core, hydroxyl groups, and lactone ring are key structural features that influence its reactivity.

What analytical methods are used to study this compound reactions?

Common methods include HPLC, NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

How do environmental factors influence this compound reactions?

Temperature, pH, and solvent choice significantly affect reaction rates, selectivity, and product distribution.

What are the potential applications of this compound reaction products?

This compound derivatives may find applications in food science, pharmaceuticals, and other industries, potentially offering improved properties or new functionalities.

What is the mechanism of action of this compound?

This compound acts through multiple mechanisms, including inhibiting amyloid β aggregation, enhancing glucose uptake, and modulating lipid metabolism.

How does this compound affect glucose metabolism?

It enhances glucose uptake by increasing the expression of glucose transporter proteins like GLUT4 and improving insulin sensitivity.

What are the potential health benefits of this compound?

Potential benefits include anti-diabetic effects, anti-obesity properties, neuroprotection against Alzheimer's disease, and reduction of inflammation.

Can this compound be used for treating Alzheimer's disease?

Preliminary studies suggest that this compound may inhibit amyloid β aggregation, indicating potential therapeutic applications for Alzheimer’s disease.

What research is being conducted on this compound?

Ongoing research focuses on its biological effects, pharmacokinetics, potential derivatives, and clinical applications in metabolic disorders and neurodegenerative diseases.

What are the main similarities between this compound and hydrangenol?

Both are derived from hydrangea plants and share structural similarities but differ in sweetness intensity.

How does this compound compare to neohesperidin dihydrochalcone in sweetness?

This compound is less sweet than neohesperidin dihydrochalcone, which is known for its high sweetness intensity.

What health benefits do this compound and its similar compounds share?

They both exhibit anti-diabetic effects and potential neuroprotective properties.

Are there any significant differences in the pharmacokinetics of these compounds?

Yes, while they all show efficient absorption, their metabolic pathways differ due to structural variations.

What future research is being proposed for this compound?

Future studies may explore its derivatives and investigate synergistic effects with similar compounds.

  

  

  

Properties

IUPAC Name

(3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBILBHLAPJTJOT-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944103
Record name (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21499-23-0
Record name Phyllodulcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21499-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phyllodulcin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10944103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYLLODULCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDW04R41V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phyllodulcin
Reactant of Route 2
Phyllodulcin
Reactant of Route 3
Phyllodulcin
Reactant of Route 4
Phyllodulcin
Reactant of Route 5
Phyllodulcin
Reactant of Route 6
Phyllodulcin
Customer
Q & A

Q1: What is the molecular formula and weight of phyllodulcin?

A1: this compound has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol. [, ]

Q2: What are the key structural features of this compound?

A2: this compound is characterized by a dihydroisocoumarin skeleton with a 3-(4-hydroxy-3-methoxyphenyl) substituent. It exists as two enantiomers due to the chiral center at the C-3 position. [, , ]

Q3: How does the structure of this compound relate to its sweetness?

A3: The sweet taste of this compound is attributed to its specific three-dimensional structure. Studies suggest that a partially-extended conformation of the molecule is crucial for its interaction with sweet taste receptors. This conformation allows for optimal binding with the receptor, leading to the perception of sweetness. []

Q4: Are there spectroscopic data available for this compound?

A4: Yes, spectroscopic data including IR, UV, NMR, and MS spectra have been used to characterize and identify this compound from various sources, including plant extracts and cultured cells. [, ]

Q5: What are the reported biological activities of this compound?

A5: this compound has demonstrated various biological activities, including anti-diabetic [], anti-obesity [], neuroprotective [], anti-allergic [, ], antimicrobial [, ], and anti-inflammatory effects. []

Q6: How does this compound exert its anti-diabetic effects?

A6: Research suggests that this compound may improve blood glucose control by enhancing glucose uptake and regulating the expression of genes involved in glucose metabolism. In a study using diabetic mice, this compound supplementation significantly reduced fasting blood glucose and HbA1c levels. Additionally, it increased the expression of glucose transporter 4 (GLUT4), which facilitates glucose uptake into cells. []

Q7: What is the role of this compound in mitigating obesity?

A7: this compound supplementation in high-fat diet-induced obese mice showed promising results in reducing subcutaneous fat mass and improving plasma lipid profiles. It also modulated the expression of genes involved in lipogenesis and fat browning in adipose tissue, suggesting its potential as an anti-obesity agent. []

Q8: How does this compound offer neuroprotection?

A8: this compound exhibits protective effects against neuronal injury. In a study using a cellular model of cerebral ischemia-reperfusion injury, this compound significantly improved cell viability and reduced oxidative stress. It also protected mitochondria, which are crucial for cellular energy production and are highly susceptible to damage during ischemia-reperfusion. []

Q9: What are the mechanisms behind the anti-allergic effects of this compound?

A9: Studies have shown that this compound, alongside other dihydroisocoumarins from Hydrangea macrophylla var. thunbergii, can inhibit allergic reactions. In particular, these compounds demonstrated significant inhibition of the passive cutaneous anaphylaxis (PCA) reaction in rats, highlighting their potential in managing allergic conditions. []

Q10: Can you elaborate on the antimicrobial properties of this compound?

A10: this compound exhibits antifungal activity against various fungal species. Notably, it has shown promising activity against oral bacteria. This antifungal property makes it a potential candidate for developing novel antimicrobial agents, particularly for oral health applications. []

Q11: What is the primary natural source of this compound?

A11: this compound is primarily found in the leaves of Hydrangea macrophylla var. thunbergii, commonly known as "Amacha" in Japan. This plant has a long history of use as a natural sweetener and traditional medicine in East Asia. [, , ]

Q12: Are there alternative methods for producing this compound?

A12: Yes, apart from extraction from plant material, this compound can be produced through chemical synthesis. Several synthetic routes have been developed, offering alternative approaches to obtain this compound. [, , ]

Q13: What are the potential applications of this compound?

A13: Due to its sweet taste and potential health benefits, this compound holds promise for applications in various industries:

  • Food and Beverage: As a natural, low-calorie sweetener, it can be used in beverages, confectionery, and other food products as a healthier alternative to sugar. []
  • Pharmaceuticals: Its diverse biological activities make it a potential candidate for developing drugs targeting diabetes, obesity, neurodegenerative diseases, and inflammatory conditions. [, , ]
  • Cosmetics: Its antimicrobial and antioxidant properties could be beneficial in cosmetic formulations for skin and oral care products. [, ]

Q14: How does the sweetness of this compound compare to sucrose?

A14: this compound is reported to be 400-800 times sweeter than sucrose, making it a high-intensity sweetener. []

Q15: What analytical methods are employed to quantify this compound?

A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (MS), is commonly used for the quantitative analysis of this compound in plant materials and other matrices. [, , ]

Q16: What are the key factors influencing this compound content in Hydrangea macrophylla var. thunbergii?

A16: Factors such as cultivar type, cultivation conditions (soil pH, light exposure, temperature), harvesting time, and processing methods can significantly affect the this compound content in the plant. [, , ]

Q17: How is computational chemistry utilized in this compound research?

A17: Computational methods, including molecular mechanics, quantum mechanics, and molecular docking, are employed to study the conformational preferences of this compound, its interactions with receptors, and to design novel derivatives with improved sweetness or biological activity. [, ]

Q18: Are there any structure-activity relationship (SAR) studies available for this compound?

A18: Yes, extensive SAR studies have been conducted to understand the influence of structural modifications on the sweetness and other biological activities of this compound. These studies guide the development of novel this compound derivatives with tailored properties. [, , ]

Q19: What is known about the metabolic fate of this compound?

A19: Studies in rats have shown that this compound undergoes extensive metabolism, primarily in the liver and gut. Major metabolic pathways include sulfation, glucuronidation, and degradation by intestinal microflora. []

Q20: What are the challenges associated with the development of this compound as a commercial product?

A20: While promising, several challenges need to be addressed for the successful commercialization of this compound:

  • Sustainable Production: Developing efficient and sustainable methods for large-scale production of this compound, whether through cultivation, metabolic engineering, or chemical synthesis, is crucial. [, ]
  • Safety and Regulatory Approval: Comprehensive toxicological studies are needed to establish the safety profile of this compound for human consumption. Regulatory approval is essential for its use in food, beverages, and pharmaceuticals. [, ]
  • Sensory Properties: Addressing potential off-tastes or aftertastes associated with this compound, common to many high-intensity sweeteners, is crucial for consumer acceptance. [, ]

Q21: What are the future directions for this compound research?

A21: Future research directions include:

  • Mechanism of Action: Elucidating the precise molecular mechanisms underlying the various biological activities of this compound is crucial for developing targeted therapies. [, , ]
  • Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in humans is essential for its application in disease management. []
  • Novel Analogs: Designing and synthesizing novel this compound analogs with enhanced sweetness, improved pharmacokinetic properties, and reduced potential side effects is a promising area of research. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.